An In-Depth Technical Guide to 3,7-Diaminoheptanoic Acid: A Versatile Building Block for Advanced Drug Development
An In-Depth Technical Guide to 3,7-Diaminoheptanoic Acid: A Versatile Building Block for Advanced Drug Development
Introduction
In the landscape of modern medicinal chemistry and drug development, the exploration of non-proteinogenic amino acids has opened new avenues for the design of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, diamino acids, which possess two amine functional groups, are of significant interest. This guide provides a comprehensive technical overview of 3,7-diaminoheptanoic acid, a unique beta-amino acid with potential applications in the synthesis of peptidomimetics and other bioactive molecules. As a bifunctional molecule, it offers a distinct structural scaffold for researchers and scientists engaged in the development of next-generation pharmaceuticals.
This document will delve into the chemical structure and precise mass of 3,7-diaminoheptanoic acid, outline plausible synthetic strategies, discuss its potential physicochemical properties and analytical characterization, and explore its applications in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for professionals in pharmaceutical research and development, providing both foundational knowledge and practical insights.
Chemical Structure and Exact Mass
3,7-Diaminoheptanoic acid is a derivative of heptanoic acid featuring amino groups at the 3- and 7-positions. The presence of the amino group at the beta-carbon (C3) classifies it as a beta-amino acid. The stereochemistry at the C3 position is a critical determinant of its biological activity and its incorporation into larger molecules. The (3S) stereoisomer is commonly cited in chemical databases[1].
The fundamental properties of 3,7-diaminoheptanoic acid are summarized in the table below:
| Property | Value | Source |
| IUPAC Name | (3S)-3,7-diaminoheptanoic acid | [1] |
| Molecular Formula | C₇H₁₆N₂O₂ | [1] |
| Exact Mass | 160.121177757 Da | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| SMILES | NCCCCCC(=O)O | [2] |
| InChIKey | PJDINCOFOROBQW-LURJTMIESA-N | [1] |
| CAS Number | 13184-41-3 | [1] |
Below is a 2D chemical structure diagram of (3S)-3,7-diaminoheptanoic acid, generated using the DOT language.
Caption: 2D structure of 3,7-diaminoheptanoic acid.
Synthetic Approaches
Proposed Retrosynthetic Analysis and Synthesis Protocol
A logical retrosynthetic approach would involve the disconnection of the C-N bonds. One promising strategy is the asymmetric Michael addition of an amine to a suitable α,β-unsaturated ester, followed by functional group manipulations.
Caption: Retrosynthetic analysis of 3,7-diaminoheptanoic acid.
Experimental Protocol (Proposed):
-
Protection of 4-aminobutanol: The starting material, 4-aminobutanol, would first be N-protected, for example, with a Boc group, to prevent side reactions.
-
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Wittig Reaction: The resulting aldehyde undergoes a Wittig reaction with an appropriate phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane, to introduce the α,β-unsaturated ester functionality.
-
Asymmetric Michael Addition: This is the key stereochemistry-determining step. The α,β-unsaturated ester is subjected to a Michael addition with a chiral amine or an ammonia equivalent in the presence of a chiral catalyst to introduce the second amino group at the C3 position with high enantioselectivity.
-
Deprotection and Hydrolysis: Finally, the protecting groups are removed, and the ester is hydrolyzed to yield the target 3,7-diaminoheptanoic acid.
This proposed synthesis is based on well-established reactions in organic chemistry and provides a viable route to the target molecule with control over stereochemistry.[3][4]
Physicochemical Properties and Analytical Characterization
The physicochemical properties of 3,7-diaminoheptanoic acid are crucial for its application in drug development, influencing its solubility, absorption, and interaction with biological targets.
Predicted Physicochemical Properties
-
pKa Values: As a molecule with two amino groups and one carboxylic acid group, 3,7-diaminoheptanoic acid will have at least three pKa values. The carboxylic acid proton will have a pKa around 2-3, while the two amino groups will have pKa values in the range of 9-11. The exact values would need to be determined experimentally, for instance, through potentiometric titration or by analyzing its solubility at different pH values.[5][6]
-
Solubility: The zwitterionic nature of 3,7-diaminoheptanoic acid at physiological pH suggests it will be soluble in aqueous solutions. Its solubility will be pH-dependent, with minimum solubility at its isoelectric point.
-
LogP: The calculated XLogP3-AA is -3.3, indicating that the compound is highly hydrophilic.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum is expected to be complex due to the presence of multiple methylene groups. Key signals would include the methine proton at the C3 position, which would be coupled to the adjacent methylene protons. The protons on the carbons adjacent to the amino groups will also show characteristic chemical shifts.
-
¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon will have a chemical shift in the range of 170-180 ppm. The carbons bonded to the nitrogen atoms will appear in the range of 40-60 ppm.[7][8]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode ESI-MS, 3,7-diaminoheptanoic acid is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.1289.
-
Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion would likely involve the loss of water (H₂O) and ammonia (NH₃). Characteristic fragments would arise from the cleavage of the carbon-carbon bonds in the heptanoic acid backbone. The fragmentation pattern can provide valuable structural information.[9][10][11]
Applications in Drug Development
The unique structural features of 3,7-diaminoheptanoic acid make it an attractive building block for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[12][13]
Role as a Peptidomimetic Scaffold
The incorporation of 3,7-diaminoheptanoic acid into a peptide sequence can induce specific conformational constraints. The beta-amino acid nature of the molecule can lead to the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand.[14]
Caption: Workflow for designing stable peptidomimetics.
The presence of the second amino group at the 7-position provides a handle for further modification or for creating branched or cyclic peptides. This additional functionality can be used to attach polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or to link the peptide to a targeting moiety.
Conclusion
3,7-Diaminoheptanoic acid represents a promising and versatile building block for the development of novel therapeutics. Its unique structure as a beta-diamino acid offers opportunities to create peptidomimetics with improved stability and tailored pharmacological profiles. While further research is needed to fully explore its potential, the synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for its application in advanced drug discovery programs. As the demand for more sophisticated and effective drugs continues to grow, the exploration of such non-canonical amino acids will undoubtedly play a crucial role in shaping the future of medicine.
References
-
Liu, T., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Bouillère, F., et al. (2010). Access to β,γ-diamino acids. Application to the synthesis of 3-deoxyaminostatine. Organic & Biomolecular Chemistry, 8(22), 5126-5134. Available at: [Link]
- Li, G., et al. (2013). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Organic Synthesis, 10(4), 577-598.
-
Szilágyi, L., & Gönczi, C. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry, 46(2), 125-137. Available at: [Link]
-
Liu, T., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]
-
MolPort. (n.d.). (3S)-3,7-diaminoheptanoic acid. Available at: [Link]
-
University of Nebraska-Lincoln. (n.d.). Identifying amino acids in protein NMR spectra. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of α,β-diamino acid derivatives by acid-catalyzed Aza-Michael addition of N-phthalyldehydroalanine with different amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1225-1230. Available at: [Link]
-
Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Available at: [Link]
-
PubChem. (n.d.). (3S)-3,7-diaminoheptanoic acid. National Center for Biotechnology Information. Available at: [Link]
- Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 45-94). JAI Press.
-
Medizinische Fakultät Münster. (n.d.). Amino acids. Available at: [Link]
-
Lee, J. Y., et al. (2013). Fragmentation of Neutral Amino Acids and Small Peptides by Intense, Femtosecond Laser Pulses. Journal of the American Society for Mass Spectrometry, 24(9), 1353-1362. Available at: [Link]
-
Smith, A. B., 3rd, et al. (2007). Asymmetric synthesis of diastereomeric diaminoheptanetetraols. A proposal for the configuration of (+)-zwittermicin a. Organic Letters, 9(4), 557-560. Available at: [Link]
-
UPCommons. (n.d.). Designing Peptidomimetics. Available at: [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Available at: [Link]
-
MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Accounts of Chemical Research, 41(4), 531-541. Available at: [Link]
-
Llinàs, A., et al. (2009). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Chemical Information and Modeling, 49(7), 1737-1748. Available at: [Link]
-
Li, Y., et al. (2012). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 23(3), 466-475. Available at: [Link]
-
Smith, A. M. R. (2021). pKa Determination in non-Aqueous Solvents and. University of Liverpool Repository. Available at: [Link]
-
Giebel, A. G., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLoS ONE, 19(2), e0297505. Available at: [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Available at: [Link]
-
Ortiz, J. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. International Journal of Pharmaceutica Analytica Acta, 2(1). Available at: [Link]
- Yates, J. R., 3rd, et al. (1996). U.S. Patent No. 5,538,897. Washington, DC: U.S. Patent and Trademark Office.
-
Singh, Y., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceutics, 15(11), 2568. Available at: [Link]
-
Cheung, Y. Y. (2010). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max Planck Society. Available at: [Link]
-
Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Annual Review of Pharmacology and Toxicology, 52, 437-455. Available at: [Link]
Sources
- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 3. Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. sciresliterature.org [sciresliterature.org]
- 7. Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Peptides and Peptidomimetics for Antimicrobial Drug Design [mdpi.com]
